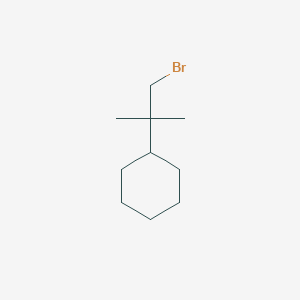

(1-Bromo-2-methylpropan-2-yl)cyclohexane

描述

(1-Bromo-2-methylpropan-2-yl)cyclohexane (CAS: 1546223-58-8) is a brominated alicyclic compound with the molecular formula C₁₀H₁₉Br and a molecular weight of 219.16 g/mol . Its structure consists of a cyclohexane ring substituted with a branched alkyl chain bearing a bromine atom at the tertiary carbon (C2 position). The InChIKey PDAUYYLTEJXYEI-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features . Its tertiary bromine center suggests reactivity patterns distinct from primary or secondary bromides, favoring elimination or radical-mediated pathways over nucleophilic substitution under certain conditions.

属性

分子式 |

C10H19B |

|---|---|

分子量 |

219.16 g/mol |

IUPAC 名称 |

(1-bromo-2-methylpropan-2-yl)cyclohexane |

InChI |

InChI=1S/C10H19Br/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |

InChI 键 |

PDAUYYLTEJXYEI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CBr)C1CCCCC1 |

产品来源 |

United States |

相似化合物的比较

1-Bromo-6-prop-2-ynyloxy cyclohexene (C₉H₁₁BrO)

- Structure : A cyclohexene ring with bromine at C1 and a propargyl ether group at C4.

- Its synthesis involves NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide .

- Applications : Useful in synthesizing silicon-protected intermediates (e.g., compound 3 in ), highlighting its role in modular organic synthesis.

1-Bromo-2-(2-methylpropoxy)cyclohexane (C₁₀H₁₉BrO)

- Structure : Cyclohexane with bromine at C1 and a 2-methylpropoxy group at C2.

- Physical Properties: Molecular weight 235.16 g/mol, with ether oxygen enhancing polarity compared to the non-oxygenated target compound .

- Reactivity : The ether linkage may stabilize carbocation intermediates in SN1 reactions or participate in hydrogen bonding, influencing solubility in polar solvents.

(2-Bromo-1-fluoroethyl)cyclohexane (C₈H₁₄BrF)

- Structure : Cyclohexane substituted with a fluoroethyl-bromide chain.

- Unique Features : Fluorine’s electronegativity increases bond strength to the adjacent carbon, reducing bromine’s leaving-group ability compared to the target compound. Molecular weight 209.1 g/mol suggests lower density and volatility .

Functionalized Cyclohexane Derivatives

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Structure : Cyclohexane with bromomethyl and sulfonyl groups at C1.

- Reactivity : The sulfonyl group is a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. This contrasts with the target compound’s electron-donating alkyl substituents .

- Applications : Used in pharmaceuticals and materials science for constructing sulfonamide-based frameworks.

Cyclohexylmethyl Bromide (C₇H₁₃Br)

- Structure : Primary bromide with a cyclohexylmethyl group.

- Reactivity : Undergoes rapid SN2 substitution due to its primary bromine center, unlike the tertiary bromide in the target compound, which favors elimination (E2) under basic conditions .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C₁₀H₁₉Br | 219.16 | Tertiary bromide, branched alkyl |

| 1-Bromo-6-prop-2-ynyloxy cyclohexene | C₉H₁₁BrO | 213.09 | Cyclohexene, propargyl ether |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | Primary bromide, linear chain |

Biodegradation and Toxicity

- Biodegradability : Simple alicyclic compounds like cyclohexane are rapidly metabolized by sulfate-reducing bacteria, but bulky substituents (e.g., tertiary bromoalkyl groups in the target compound) hinder microbial degradation .

- cerevisiae by impairing ATP synthesis and ion transport . The target compound’s bromine atom may exacerbate toxicity compared to non-halogenated analogs.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。